molecular formula C21H28N4O4S B2968209 N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-47-3

N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2968209
CAS No.: 898451-47-3
M. Wt: 432.54
InChI Key: DCALTQQEQQUUJY-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide features a cyclopenta[d]pyrimidine core fused with a tetrahydro ring system. The thioacetamide moiety is linked to the pyrimidine ring via a sulfur atom, while the N-aryl substituent (2,4-dimethoxyphenyl) and the 2-(dimethylamino)ethyl side chain contribute to its unique electronic and steric profile.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-24(2)10-11-25-17-7-5-6-15(17)20(23-21(25)27)30-13-19(26)22-16-9-8-14(28-3)12-18(16)29-4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCALTQQEQQUUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies and data analysis.

Chemical Structure and Properties

The compound consists of a complex structure featuring a dimethoxyphenyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety. Its molecular formula is C15H22N6O3SC_{15}H_{22}N_6O_3S, which indicates the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Cell Lines Tested : Studies have shown cytotoxic effects on various cancer cell lines including human lung adenocarcinoma and colorectal cancer cells.
  • Mechanism of Action : The compound may induce cell-cycle arrest and apoptosis through DNA damage pathways. Phosphorylation of histone H2A.X has been noted, indicating DNA double-strand breaks.

Neuroprotective Effects

There is emerging evidence suggesting that the compound may also possess neuroprotective properties:

  • Mechanism : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
  • Studies : In vitro studies have demonstrated reduced neuronal cell death in models of neurodegeneration.

Antimicrobial Activity

The compound has been assessed for antimicrobial properties:

  • In Vitro Studies : Preliminary studies indicate effectiveness against certain bacterial strains, although further research is needed to quantify these effects.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AntitumorHuman lung adenocarcinomaInduces apoptosis
AntitumorColorectal cancer (HCT116)Cell-cycle arrest
NeuroprotectiveNeuronal culturesReduces oxidative stress-induced death
AntimicrobialVarious bacterial strainsInhibitory effect observed

Case Study 1: Antitumor Effects in Lung Cancer Models

In a controlled study involving human lung adenocarcinoma cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation.

Case Study 2: Neuroprotection in Oxidative Stress Models

A separate investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Treatment with the compound resulted in a marked decrease in neuronal cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Features

Core Heterocyclic System
  • Target Compound : Cyclopenta[d]pyrimidine fused with a tetrahydro ring system.
  • Compound: Contains a thieno[2,3-d]pyrimidine fused to a cyclopenta ring, introducing an additional sulfur atom in the fused aromatic system .
  • Compounds (e.g., 5.4, 5.6): Pyrimidin-4-one core without fused cyclopenta or thieno groups, simplifying the heterocyclic framework .
Substituent Variations
  • Acetamide N-Aryl Group :
    • Target: 2,4-Dimethoxyphenyl (electron-donating methoxy groups).
    • : 4-Chlorophenyl, 2,3-dichlorophenyl (electron-withdrawing chloro groups) .
    • : 2-Isopropylphenyl (sterically bulky alkyl substituent) .
  • : 3-Hydroxyphenyl substituent, offering hydrogen-bonding capability .

Physical and Spectral Properties

Compound Name Substituent on Acetamide Core Structure Yield (%) m.p. (°C) Reference
Target Compound N-(2,4-dimethoxyphenyl) Cyclopenta[d]pyrimidine - - -
Compound 2 () N-(4-chlorophenyl) Pyridinyl thioacetamide 85 -
5.4 () N-(4-chlorophenyl) Pyrimidinone thio 76 >282
Compound N-(2-isopropylphenyl) Thieno-cyclopenta-pyrimidine - -
Compound N-(3-hydroxyphenyl) Thieno-pyrimidine 53 197–198
  • Melting Points : Chlorophenyl-substituted analogs (e.g., 5.4) exhibit higher melting points (>282°C) due to stronger intermolecular forces, whereas hydroxyl or methoxy groups may lower melting points via reduced symmetry .
  • Spectral Data : ¹H NMR signals for SCH₂ groups (δ ~4.0–4.1 ppm) and aromatic protons (δ ~7.0–7.8 ppm) are consistent across analogs, as seen in and .

Functional Implications

  • Steric and Pharmacokinetic Considerations: The 2-(dimethylamino)ethyl side chain in the target compound may enhance bioavailability through increased solubility or interaction with biological membranes, a feature absent in and compounds .

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